molecular formula C18H26N4O3 B7098853 Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate

Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate

Cat. No.: B7098853
M. Wt: 346.4 g/mol
InChI Key: ZMKZETBFAPFAIO-UHFFFAOYSA-N
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Description

Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate is a complex organic compound that features a unique structure combining an adamantane core with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the adamantane core, followed by the introduction of the pyrazole moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and pyrazole-containing molecules. Examples include:

  • 1-Adamantylamine
  • 3,5-Dimethylpyrazole
  • Adamantane-1-carboxylic acid

Uniqueness

What sets Methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate apart is its combination of the adamantane core with a pyrazole moiety, which imparts unique properties such as enhanced stability and specific reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazol-3-yl)carbamoylamino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-11-4-14(21-22(11)2)19-16(24)20-18-8-12-5-13(9-18)7-17(6-12,10-18)15(23)25-3/h4,12-13H,5-10H2,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZETBFAPFAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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